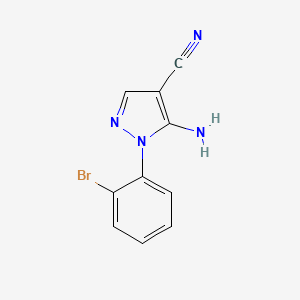

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2-bromophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCRGHOGAZHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500583 | |

| Record name | 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71856-54-7 | |

| Record name | 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary: The Strategic Value of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its versatile biological activities. The specific introduction of a 2-bromophenyl substituent at the N1 position creates a key intermediate with significant potential for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven methodology for the synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile , explains the underlying chemical principles, and outlines a robust protocol for its structural verification. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers aiming to utilize this valuable building block.

The Synthetic Rationale: A Regioselective Cyclocondensation Approach

The synthesis of 1,5-disubstituted 5-aminopyrazole-4-carbonitriles is most reliably achieved through the cyclocondensation reaction between an appropriately substituted arylhydrazine and an activated methylene nitrile. Our method of choice involves the reaction of (2-bromophenyl)hydrazine with (ethoxymethylene)malononitrile (EMMN) .

Causality of Reagent Selection:

-

(2-bromophenyl)hydrazine: This starting material dictates the N1-substituent of the final pyrazole ring. The bromine atom is strategically placed for potential downstream modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), making the final product a highly versatile intermediate.

-

(Ethoxymethylene)malononitrile (EMMN): EMMN serves as the three-carbon backbone required to form the pyrazole ring. The ethoxy group is an excellent leaving group, and the two nitrile groups activate the double bond for initial nucleophilic attack. One nitrile group ultimately participates in the ring closure, while the other remains as the C4-carbonitrile substituent, a common feature in many biologically active pyrazoles.

The reaction proceeds with high regioselectivity, a critical factor in heterocyclic synthesis. The nucleophilic attack is initiated by the terminal nitrogen of the hydrazine, leading exclusively to the desired 1,5-disubstituted isomer rather than the 1,3-disubstituted alternative.[1] This is a well-established and efficient one-step method for accessing this class of compounds.[1]

Reaction Mechanism: A Stepwise Elucidation

The formation of the pyrazole ring from these precursors is a classic example of a sequential Michael addition-elimination followed by an intramolecular cyclization and tautomerization.

-

Michael-type Addition: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of (2-bromophenyl)hydrazine on the electron-deficient β-carbon of EMMN.

-

Elimination: The resulting intermediate rapidly eliminates ethanol, forming a stable hydrazone-like intermediate.

-

Intramolecular Cyclization (Thorpe-Ziegler Condensation): The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon of one of the nitrile groups.

-

Tautomerization: The resulting iminopyrazole intermediate undergoes a rapid tautomerization to form the stable, aromatic 5-aminopyrazole ring system.

Below is a diagrammatic representation of this mechanistic pathway.

Caption: The mechanistic pathway for pyrazole formation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for clarity and reproducibility. Each step includes justifications to ensure the operator understands the underlying scientific principles.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2-bromophenyl)hydrazine hydrochloride | ≥98% | Standard Chemical Supplier | Can be used as free base or HCl salt. If using salt, add 1.1 eq. of base (e.g., Et₃N). |

| (ethoxymethylene)malononitrile (EMMN) | ≥98% | Standard Chemical Supplier | Moisture sensitive. Handle under inert atmosphere if possible. |

| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier | Serves as the reaction solvent. |

| Triethylamine (Et₃N) | ≥99% | Standard Chemical Supplier | Required only if starting with hydrazine hydrochloride salt. |

| n-Hexane | ACS Grade | Standard Chemical Supplier | For washing/trituration. |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For TLC mobile phase. |

Synthesis Workflow Diagram

Sources

A Methodological and Predictive Guide to the Physicochemical Properties of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal and agrochemical research, serving as a versatile intermediate for a wide array of bioactive molecules.[1][2] While extensive data exists for various isomers, the specific properties of the ortho-bromo derivative, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, remain largely uncharacterized in public literature. This guide provides a predictive and methodological framework for the synthesis, characterization, and evaluation of this target compound. By leveraging established data from closely related analogs, we offer a comprehensive roadmap for researchers, explaining the causality behind experimental choices and outlining a self-validating workflow to ensure scientific integrity. This document is designed to empower researchers to confidently synthesize and characterize this novel compound, unlocking its potential in drug discovery and material science.

The Strategic Importance of the 5-Amino-1-aryl-pyrazole Scaffold

The pyrazole ring is a privileged structure in pharmacology and agriculture. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[2][3] The 5-amino-1-aryl-pyrazole-4-carbonitrile framework is particularly valuable due to its synthetic versatility. The structure incorporates three key reactive handles:

-

The C5-Amino Group: A nucleophilic site amenable to acylation, alkylation, and formation of further heterocyclic rings.

-

The C4-Nitrile Group: Can be hydrolyzed to amides and carboxylic acids or reduced to a primary amine, providing a vector for further functionalization.

-

The N1-Aryl Substituent: The nature and substitution pattern of this ring significantly modulate the molecule's electronic properties and biological activity. The presence of a halogen, such as bromine, introduces a critical site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

This unique combination makes the scaffold an ideal starting point for building libraries of drug-like molecules.[2]

Proposed Synthesis and Workflow

The most reliable and regioselective method for synthesizing this class of compounds is the reaction of a substituted arylhydrazine with an activated methylene compound, such as (ethoxymethylene)malononitrile.[1] This one-pot procedure is highly efficient, typically proceeds under mild conditions, and demonstrates excellent regioselectivity, yielding the 5-amino pyrazole as the exclusive product.[1]

Experimental Protocol: Synthesis

Objective: To synthesize 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

Materials:

-

(2-bromophenyl)hydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Sodium acetate (or a mild base like triethylamine)

-

Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus (e.g., silica plates, n-hexane/ethyl acetate mobile phase)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve (2-bromophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. Stir for 15-20 minutes at room temperature to liberate the free hydrazine base.

-

Initiation: Add (ethoxymethylene)malononitrile (1.0 eq) to the solution. The initial reaction is a Michael-type addition, which is often exothermic.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol). The causality for heating is to provide the activation energy for the intramolecular cyclization and subsequent elimination of ethanol, which drives the reaction to completion.

-

Monitoring: Monitor the reaction progress using TLC (suggested mobile phase: 7:3 n-hexane/ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product often precipitates from the cooled solution. If not, reduce the solvent volume in vacuo.

-

Purification: Collect the crude solid by filtration. Wash the solid with cold ethanol to remove residual impurities.[4] For higher purity, the product can be recrystallized from ethanol or purified via column chromatography on silica gel.[1]

Synthesis Workflow Diagram

Caption: Regioselective synthesis via a one-pot condensation reaction.

Physicochemical Properties: A Predictive and Comparative Analysis

| Property | 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Target) | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (Analog) | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (Analog) | Source |

| Molecular Formula | C₁₀H₇BrN₄ | C₁₀H₇BrN₄ | C₁₀H₇N₅O₂ | - |

| Molecular Weight | 263.10 g/mol | 263.09 g/mol | 229.21 g/mol | [5][6] |

| Appearance | Predicted: White to tan crystalline solid | Solid | Yellow Block | [5][6] |

| Melting Point | Predicted: 150-170 °C | Not specified, but related compounds are 161-163 °C | 225-228 °C (498–501 K) | [4][6] |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in ethanol, acetone; insoluble in water. | Not specified | Not specified | - |

| CAS Number | Not assigned | 618070-68-1 | Not found | [5] |

Structural Elucidation: A Self-Validating Spectroscopic Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Infrared (IR) Spectroscopy

This technique confirms the presence of key functional groups.

-

N-H Stretch: Two distinct sharp peaks are expected in the 3300-3450 cm⁻¹ region, characteristic of the primary amino group.

-

C≡N Stretch: A strong, sharp absorption around 2200-2225 cm⁻¹ is a definitive indicator of the nitrile group.[4]

-

C=C Stretch: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ range.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the precise atomic connectivity.

-

¹H NMR:

-

-NH₂ Protons: A broad singlet around 4.7 ppm (in CDCl₃) or higher (in DMSO-d₆), which is exchangeable with D₂O.[1]

-

Pyrazole C3-H: A sharp singlet expected around 7.7 ppm.[1]

-

Aromatic Protons: The 2-bromophenyl group will present a complex multiplet pattern between 7.0-8.0 ppm, distinct from the simpler patterns of 4-substituted isomers. This complex pattern is a key validation point for the ortho substitution.

-

-

¹³C NMR:

-

C≡N Carbon: A signal around 113 ppm.[4]

-

Pyrazole Carbons: C4 (the carbon bearing the nitrile) is expected around 76 ppm, while C3 and C5 will be further downfield (>140 ppm).[1]

-

Aromatic Carbons: Six distinct signals are expected, with the carbon attached to the bromine (C-Br) appearing around 122 ppm.

-

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z 262 and 264, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic signature is unambiguous proof of the presence of one bromine atom.

Spectroscopic Validation Workflow

Caption: A multi-technique approach for unambiguous structural confirmation.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health (NIH). [Link]

-

5-Amino-1H-pyrazole-4-carbonitrile, CAS No. 16617-46-2. iChemical. [Link]

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile AldrichCPR 618070-68-1 [sigmaaldrich.com]

- 6. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Key Pyrazole Intermediate: Navigating the Ambiguity of CAS Number 618070-68-1

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing a Critical Discrepancy in Chemical Catalogs

In the landscape of chemical synthesis and drug discovery, the unique identification of a compound through its Chemical Abstracts Service (CAS) number is paramount for reproducibility and scientific integrity. This guide addresses the compound associated with CAS number 618070-68-1 . However, a significant discrepancy exists across various commercial and public databases, attributing this CAS number to two distinct chemical entities: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide and 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile .

This ambiguity is not trivial; the difference in the functional group—a carbohydrazide versus a carbonitrile—fundamentally alters the molecule's physicochemical properties, reactivity, and spectroscopic signature. This guide will proceed by focusing on 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile , as it is the more extensively characterized compound in the scientific literature. Information regarding the carbohydrazide will also be presented to the extent it is available, providing a comprehensive overview of the current, albeit conflicting, state of knowledge.

Part 1: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: A Versatile Building Block

The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive molecules.[1] These compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2]

Physicochemical Properties

The key physicochemical properties of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile are summarized in the table below. These properties are crucial for designing synthetic routes, developing analytical methods, and formulating this compound for biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₄ | |

| Molecular Weight | 263.09 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| SMILES | Nc1c(cnn1-c2ccc(Br)cc2)C#N |

Spectroscopic Profile

The structural elucidation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the pyrazole proton, and the amine protons. The protons on the bromophenyl group would likely appear as two doublets in the aromatic region. The pyrazole proton would be a singlet, and the amino protons would also present as a singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonitrile carbon, the carbons of the pyrazole ring, and the carbons of the bromophenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A sharp, strong absorption band is expected in the region of 2210-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Synthesis and Experimental Protocols

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically involves a one-pot, three-component reaction.[2][3]

Diagram of a Typical Synthetic Workflow:

Caption: General synthetic scheme for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add the aryl hydrazine (1 equivalent), malononitrile (1 equivalent), and the aldehyde derivative (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Biological Significance and Potential Applications

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core is a key pharmacophore in the development of various therapeutic agents. Its derivatives have been investigated for a range of biological activities, making it a molecule of significant interest in drug discovery.

Diagram of Potential Biological Targets:

Caption: Potential therapeutic applications of 5-aminopyrazole-4-carbonitrile derivatives.

Part 2: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide: An Overview

While less characterized in the public domain, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.[4] The carbohydrazide moiety is a versatile functional group that can participate in a variety of chemical transformations to create more complex molecules.[5]

Physicochemical Properties (Predicted and from Limited Data)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN₅O | [6] |

| Molecular Weight | 296.13 g/mol | [4] |

| Monoisotopic Mass | 295.00687 Da | [6] |

| Predicted XlogP | 1.3 | [6] |

Predicted Mass Spectrometry Data

Predicted mass spectrometry data can be a useful tool in the absence of experimental spectra. The predicted collision cross-section (CCS) values for various adducts of this molecule have been calculated.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 296.01415 | 154.8 |

| [M+Na]⁺ | 317.99609 | 165.6 |

| [M-H]⁻ | 293.99959 | 161.4 |

Biological Context

Pyrazole carbohydrazide derivatives have been investigated for a wide spectrum of biological activities, including antidepressant, anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[5] The presence of the carbohydrazide functional group provides a handle for further chemical modifications to explore and optimize these biological activities.

Conclusion

The compound associated with CAS number 618070-68-1 presents a case of conflicting information in the chemical community. This guide has focused on 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile due to the greater availability of scientific literature for this structure. It is a valuable building block for the synthesis of biologically active compounds. The corresponding carbohydrazide also holds potential as a synthetic intermediate. It is imperative for researchers using CAS number 618070-68-1 to verify the identity of their material through analytical techniques to ensure the accuracy and reproducibility of their work.

References

-

Chem-Impex. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

-

PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. [Link]

-

Frontiers in Chemistry. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

-

Chembk. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Scientific Research Publishing. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubChemLite. 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbohydrazide. [Link]

-

IJFMR. Synthesis of Pyrazole Derivatives A Review. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

PMC. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

-

PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

PMC. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. [Link]

-

Taylor & Francis Online. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. [Link]

-

Science.gov. Synthesis and biological study of new pyrazole-4-carbonitriles. [Link]

-

PubChem. 1-(4-Bromophenyl)pyrazole-4-carbohydrazide. [Link]

-

SpectraBase. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbohydrazide (C10H10BrN5O) [pubchemlite.lcsb.uni.lu]

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile mechanism of action

An In-depth Technical Guide Topic: Elucidating the Mechanism of Action for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Audience: Researchers, scientists, and drug development professionals.

Foreword: A Note on Scientific Exploration

The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a novel chemical entity. As of this writing, its specific biological activities and mechanism of action have not been extensively characterized in peer-reviewed literature. This guide, therefore, serves not as a summary of existing knowledge, but as a strategic roadmap for its investigation. As a Senior Application Scientist, my objective is to provide a robust, hypothesis-driven framework for elucidating the compound's mechanism of action, grounded in the well-established pharmacology of its structural motifs. We will proceed from structural analysis to a proposed mechanism, and finally, to a detailed experimental plan for validation.

Part 1: Structural Deconstruction and Mechanistic Hypothesis

The rational investigation of a novel compound begins with an analysis of its structure. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitutions on 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile provide critical clues to its likely biological targets.

-

The 5-Aminopyrazole Core: This moiety is a classic bioisostere for aminopyrimidines and other hinge-binding motifs found in a vast number of protein kinase inhibitors.[2][3] The arrangement of the N1 and the exocyclic 5-amino group creates a bidentate hydrogen-bonding pattern that can effectively anchor the molecule to the hinge region of a kinase's ATP-binding pocket.[3]

-

The 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile can influence the electronics of the pyrazole ring. It can also act as a hydrogen bond acceptor, providing an additional interaction point with the target protein.

-

The 1-(2-bromophenyl) Substituent: The phenyl ring is positioned to explore a hydrophobic region of the ATP-binding site, often referred to as the "back pocket".[4] The ortho-bromo substitution is particularly significant. It creates a specific steric and electronic profile, potentially engaging in halogen bonding and enforcing a particular torsion angle between the pyrazole and phenyl rings. This conformational constraint can be a key determinant of binding affinity and selectivity.[3]

Primary Hypothesis: Based on this structural analysis, the primary hypothesis is that 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile functions as an ATP-competitive protein kinase inhibitor.

Part 2: Proposed Target Families and Rationale

The aminopyrazole scaffold has been successfully employed to target a wide range of kinases.[2] The following kinase families are proposed as high-priority targets for initial investigation.

| Potential Target Family | Rationale & Supporting Evidence from Analogs | Key Associated Pathologies |

| Fibroblast Growth Factor Receptors (FGFRs) | Aminopyrazole derivatives have been developed as potent covalent and non-covalent inhibitors of FGFRs, which are key drivers in various cancers.[4][5][6] The general scaffold is well-suited to the FGFR ATP-binding site. | Cholangiocarcinoma, Bladder Cancer, Lung Cancer |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Aminopyrazoles have been successfully used as bioisosteres for anilines in the development of highly selective, brain-penetrant LRRK2 inhibitors.[7] Mutations in LRRK2 are linked to Parkinson's disease. | Parkinson's Disease |

| c-Jun N-terminal Kinase 3 (JNK3) | SAR studies on aminopyrazole derivatives have yielded highly potent and isoform-selective JNK3 inhibitors with neuroprotective potential.[8] | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) |

| Janus Kinases (JAKs) | The 3-aminopyrazole scaffold is a component of Gandotinib, a selective JAK2 inhibitor, highlighting the scaffold's utility in targeting this family of cytokine receptor-associated kinases.[3] | Myelofibrosis, Rheumatoid Arthritis, Psoriasis |

Part 3: A Validated Experimental Workflow for Mechanism Elucidation

To systematically test our hypothesis, a multi-stage experimental plan is required, moving from broad, high-throughput screening to specific, mechanistic validation.

Stage 1: Target Identification and Potency Determination

The initial goal is to identify which kinases, if any, are inhibited by the compound and to quantify the potency of this inhibition.

Experimental Protocol 1: Broad-Panel Kinase Screen

-

Objective: To identify the primary kinase target(s) of the compound from a large, representative panel of the human kinome.

-

Methodology:

-

Solubilize 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in 100% DMSO to create a 10 mM stock solution.

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Request a primary screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases. The assay format is typically a binding assay (e.g., KINOMEscan™) or a functional enzymatic assay.

-

Causality: A high concentration is used to ensure the capture of even moderate-affinity binders, casting a wide net for potential targets. A binding assay is often preferred for initial screening as it is not dependent on substrate or cofactor concentrations.

-

-

Data Analysis: Results are typically provided as "% Inhibition" or "% of Control". Hits are defined as kinases inhibited by >80-90% at the screening concentration.

Experimental Protocol 2: IC₅₀ Determination for Primary Hits

-

Objective: To determine the potency (half-maximal inhibitory concentration, IC₅₀) of the compound against the top 3-5 hits from the primary screen.

-

Methodology:

-

For each hit kinase, perform an in vitro enzymatic assay. This typically involves the kinase, a specific peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

-

Prepare a 10-point, 3-fold serial dilution of the compound, starting from 100 µM down to low nanomolar concentrations.

-

Incubate the kinase and substrate with each concentration of the inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

After a set time, quench the reaction and measure the amount of phosphorylated substrate.

-

Self-Validation: Run a "no inhibitor" control (0% inhibition) and a "no enzyme" or "high concentration staurosporine" control (100% inhibition) on every plate.

-

-

Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Stage 2: Elucidating the Mode of Inhibition

This stage confirms the hypothesized ATP-competitive mechanism.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Biological activity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in drug discovery.[1][2] Its unique chemical architecture provides a versatile platform for developing therapeutic agents with a wide array of pharmacological activities.[3][4][5] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, underscoring their clinical significance.[2] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties, making them a subject of intense research.[1][6][7]

This guide focuses on a specific, highly functionalized subclass: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives . This core structure is of particular interest due to the strategic placement of its functional groups:

-

The 5-amino group and 4-carbonitrile group are key pharmacophores that can engage in various biological interactions and serve as handles for further chemical modification.

-

The 1-(2-bromophenyl) substituent introduces steric and electronic features that can significantly influence the molecule's binding affinity and selectivity for specific biological targets.

The exploration of these derivatives has unveiled promising candidates for anticancer and antimicrobial therapies, which will be the central focus of this technical analysis.

Part 1: Synthesis of the 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Core

The construction of the 5-amino-1H-pyrazole-4-carbonitrile scaffold is often achieved through efficient one-pot, three-component reactions. This approach is favored for its high atom economy, reduced reaction times, and simpler purification processes.[8][9][10] A common and effective strategy involves the condensation of an aryl hydrazine, malononitrile, and a suitable aldehyde.[8][9]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of the aryl hydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final pyrazole product.[8]

General Synthetic Protocol

A representative procedure for synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles is as follows:

-

To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol, add phenylhydrazine (1 mmol).

-

Introduce a catalytic amount of an acid or base (e.g., L-Proline, or using a specialized catalyst like LDH@PTRMS@DCMBA@CuI) to facilitate the reaction.[8][10]

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 55°C) for the required time (typically ranging from 15 minutes to a few hours).[8][9]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative with high yield and purity.[8][9]

Synthesis Workflow Diagram

Caption: General workflow for one-pot synthesis.

Part 2: Anticancer Activity

Pyrazole derivatives are extensively explored as potent and selective anticancer agents.[3][11] They exert their effects by interacting with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][4][11]

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the pyrazole scaffold have demonstrated inhibitory activity against several key targets in oncology:[11][12]

-

Tyrosine Kinases (EGFR & VEGFR-2): Many pyrazole compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] These receptors are critical for tumor growth, angiogenesis, and metastasis. Inhibition of these pathways can lead to apoptosis and a reduction in tumor vascularization.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Pyrazole derivatives have been shown to inhibit CDKs, such as CDK2, leading to cell cycle arrest and preventing cancer cell division.[14]

-

Tubulin Polymerization: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton induces cell cycle arrest in the G2/M phase and triggers apoptosis.[11]

Fused pyrazole derivatives, synthesized from 5-aminopyrazole precursors, have shown particularly high activity against liver cancer (HEPG2) cell lines, with some compounds being tenfold more active than the reference drug erlotinib.[13]

Anticancer Activity Data

The following table summarizes the reported cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |

| Compound 4 | Fused Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | HEPG2 (Liver) | 0.31 | Erlotinib | 10.6 | [13] |

| Compound 12 | Fused Pyrazolo[3,4-d]pyrimidine | HEPG2 (Liver) | 0.71 | Erlotinib | 10.6 | [13] |

| Compound 33 | Indole-linked Pyrazole | MCF7 (Breast) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [14] |

| Compound 34 | Indole-linked Pyrazole | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [14] |

| Compound 75 | Bis-pyrazole | SMMC7721 (Liver) | 0.76 | 5-FU | > 10 | [14] |

Oncogenic Signaling Pathway Diagram

Caption: Inhibition of EGFR and VEGFR-2 pathways.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the effect of novel compounds on cancer cell viability.[15][16]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17]

Part 3: Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. 5-aminopyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[6][18]

Spectrum of Activity

Studies have shown that derivatives synthesized from 5-aminopyrazole precursors exhibit moderate to high inhibitory activity against a range of pathogenic microbes.[18] This includes:

-

Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

-

Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.

-

Fungi: Including Candida albicans and Aspergillus niger.[7][18]

Notably, certain hydrazone derivatives of pyrazoles have displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[7]

Antimicrobial Activity Data

The table below summarizes the antimicrobial efficacy of selected 5-aminopyrazole derivatives.

| Compound ID | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Source |

| 3c | Staphylococcus aureus (MDR) | 32-64 | - | - | [1] |

| 4b | Staphylococcus genus (MDR) | 32-64 | - | - | [1] |

| 21a | Staphylococcus aureus | 62.5 | Chloramphenicol | >125 | [7] |

| 21a | Candida albicans | 7.8 | Clotrimazole | >15.6 | [7] |

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

-

Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.[21]

-

Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, except for the sterility control well (which contains broth only). Include a growth control well containing broth and the inoculum but no test compound.[21]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[21]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Antimicrobial Testing Workflow Diagram

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates their significant potential as both anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, makes them highly attractive for further development.

Future research should focus on:

-

Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets to guide rational drug design.

-

In Vivo Efficacy: Advancing the most promising compounds to animal models to evaluate their therapeutic potential in a physiological context.

-

Combating Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains.

The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics to address pressing global health challenges in oncology and infectious diseases.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. (n.d.). PubMed. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). National Institutes of Health. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018). National Institutes of Health. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). DovePress. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). National Institutes of Health. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Institutes of Health. [Link]

-

Reported examples of pyrazoles as anticancer agents with different.... (n.d.). ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2018). ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2017). Scirp.org. [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). National Institutes of Health. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances (RSC Publishing). [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

-

(PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (2021). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). National Institutes of Health. [Link]

Sources

- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, identification, and application of new chemical entities.

Introduction

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles represent a significant class of heterocyclic compounds that are pivotal as intermediates in the synthesis of a wide array of biologically active molecules, including potential agrochemicals and pharmaceuticals.[1][2] The precise substitution pattern on the aryl ring and the pyrazole core dictates the physicochemical properties and, consequently, the biological activity of these compounds. The title compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, is a promising scaffold for further chemical exploration.

Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of novel molecules. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the spectroscopic data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

A Note on Data Availability: As of the writing of this guide, specific experimental spectroscopic data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is not widely available in the public domain. Therefore, this guide will utilize data from closely related analogs, such as 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[3] and other substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles,[1][2] in conjunction with established principles of spectroscopic interpretation to provide a predictive but scientifically grounded analysis.

Molecular Structure

The structural framework of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is depicted below. The key structural features include a pyrazole ring, a primary amino group at position 5, a nitrile group at position 4, and a 2-bromophenyl substituent at the N1 position.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives of pyrazole are integral components of numerous therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The profound biological efficacy of these compounds is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. A meticulous understanding of their solid-state structure is, therefore, not merely an academic exercise but a cornerstone of rational drug design and development.

This guide provides a comprehensive technical analysis of the crystal structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a molecule of significant interest within this promising class of compounds. While the specific crystallographic data for this bromo-derivative is not publicly available at the time of this writing, we will conduct a rigorous examination of its exceptionally close structural analog, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , for which detailed crystallographic information has been published.[5] The substitution of bromine with chlorine, both halogens in the same group, allows for a highly relevant and insightful analysis of the molecular geometry, intermolecular interactions, and crystal packing that characterize this important pyrazole derivative. This approach, leveraging a close analog for detailed analysis, is a common and accepted practice in crystallographic studies when primary data for a specific compound is elusive.

Our exploration will traverse the synthesis and crystallization of the target compound, its characterization through spectroscopic methods, and a deep dive into the principles and application of single-crystal X-ray diffraction. We will dissect the molecular and supramolecular architecture, employing advanced analytical tools like Hirshfeld surface analysis to provide a holistic view of the forces governing the crystal lattice. This guide is intended for researchers, scientists, and professionals in drug development who seek a granular understanding of the structural underpinnings of pyrazole-based compounds.

Synthesis and Crystallization: From Precursors to a Crystalline Solid

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, typically involving a multicomponent reaction that offers efficiency and high yields.[6] A plausible and efficient synthetic pathway for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is a one-pot, three-component cyclo-condensation reaction.

Proposed Synthetic Protocol

This reaction involves the condensation of 2-bromophenylhydrazine, malononitrile, and a suitable orthoformate, such as triethyl orthoformate, often in the presence of a catalyst. The general mechanism proceeds through the formation of an intermediate from the reaction of malononitrile and the orthoformate, which then reacts with the phenylhydrazine, leading to cyclization and the formation of the pyrazole ring.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromophenylhydrazine (1 mmol) in a suitable solvent such as ethanol, add malononitrile (1 mmol) and triethyl orthoformate (1.2 mmol).

-

Catalysis: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of acetic acid) to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.

The Art of Crystallization

The acquisition of high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[7] The goal is to encourage slow, ordered growth of the crystalline lattice.

Protocol for Single Crystal Growth:

A slow evaporation method is generally effective for compounds of this nature:

-

Solvent Selection: Dissolve the purified 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile in a minimal amount of a suitable solvent or solvent mixture (e.g., an ethanol/acetone mixture) at a slightly elevated temperature to ensure complete dissolution.[5]

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at a constant temperature.

-

Crystal Formation: Over a period of several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.[8]

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound through various spectroscopic techniques. The following are the expected spectroscopic signatures for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, based on data from closely related analogs.[1][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amino group) |

| ~2220 | C≡N stretching (nitrile) |

| 1640 - 1590 | C=N and C=C stretching |

| ~1500 | N-H bending |

| 1100 - 1000 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis in a high-field NMR spectrometer.[1]

Expected ¹H NMR Resonances (in DMSO-d₆):

-

A singlet around δ 7.8-8.0 ppm corresponding to the proton on the pyrazole ring (C-H).

-

Multiplets in the range of δ 7.2-7.8 ppm corresponding to the four aromatic protons of the 2-bromophenyl group.

-

A broad singlet around δ 6.5-7.0 ppm corresponding to the two protons of the amino group (-NH₂).

Expected ¹³C NMR Resonances:

-

Signals in the aromatic region (δ 110-140 ppm ) for the carbons of the 2-bromophenyl ring.

-

A signal for the carbon of the nitrile group (C≡N ) around δ 115-120 ppm .

-

Signals for the carbons of the pyrazole ring, with the carbon bearing the amino group appearing at a lower field.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (C₁₀H₇BrN₄), the expected monoisotopic mass is approximately 261.98 g/mol .

Single-Crystal X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][10] It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation.

Fundamental Principles

The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays when they are scattered by the ordered planes of atoms in a crystal lattice. By rotating the crystal and collecting the diffraction patterns at various orientations, a three-dimensional map of the electron density within the unit cell can be reconstructed.[8]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation) is used. The crystal is mounted on a goniometer head, which allows for precise rotation.[10]

Data Collection, Solution, and Refinement:

-

Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A series of diffraction images are collected over a wide range of angles.

-

Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data from the model. This process yields the final, precise atomic coordinates, bond lengths, and bond angles. The results are typically reported in a Crystallographic Information File (CIF).

In-Depth Crystal Structure Analysis of a Close Analog

As previously stated, we will now delve into the detailed crystal structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile as a highly representative model for the title compound.[5]

Crystallographic Data

The fundamental crystallographic parameters provide the framework for the entire crystal structure.

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClN₄ |

| Molecular Weight | 218.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2005 (10) |

| b (Å) | 8.8432 (8) |

| c (Å) | 11.6970 (11) |

| β (°) | 114.666 (1) |

| Volume (ų) | 1052.85 (17) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| R-factor | 0.047 |

| Data sourced from Lin et al., 2007[5] |

Molecular Geometry

The analysis of the molecular geometry reveals a non-planar conformation. The most significant feature is the dihedral angle between the pyrazole ring and the 2-chlorophenyl ring, which is reported to be 69.48 (7)° .[5] This significant twist is likely due to the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring, which prevents a more coplanar arrangement. This conformation will have a direct impact on the molecule's overall shape and its ability to pack efficiently in the crystal lattice.

Selected bond lengths and angles would be expected to fall within normal ranges for similar structures, with the C≡N triple bond of the nitrile group being the shortest and strongest covalent bond in the molecule.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is stabilized by a network of intermolecular hydrogen bonds.[5] The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and one of the nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors.

Specifically, two distinct N-H···N hydrogen bonds are observed:

-

One hydrogen bond forms between the amino group and the nitrile nitrogen of a neighboring molecule.

-

A second hydrogen bond forms between the amino group and a pyrazole ring nitrogen of another adjacent molecule.

These interactions link the molecules together, forming a robust three-dimensional network that defines the crystal structure.

Caption: Hydrogen bonding network in the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

To gain a more profound and quantitative understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[9] This method provides a visual representation of all close contacts within the crystal.

Principles of Hirshfeld Surface Analysis

A Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the regions where the electron density of the molecule is greater than that of all its neighbors combined. This surface can be color-coded based on various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Application to the Pyrazole System

For a molecule like 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a Hirshfeld analysis would be expected to reveal:

-

Prominent H···N/N···H contacts: Corresponding to the N-H···N hydrogen bonds.

-

Significant H···H contacts: Which typically cover a large portion of the surface area and contribute significantly to the overall packing.

-

H···Br/Br···H and H···C/C···H contacts: Representing weaker van der Waals interactions.

The analysis can be further quantified using 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts.[5]

Caption: Workflow for Hirshfeld surface analysis.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the crystal structure analysis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. By leveraging detailed data from its close chloro-analog, we have elucidated the key structural features, including a significantly twisted molecular conformation and a crystal lattice stabilized by a network of N-H···N hydrogen bonds. The application of advanced analytical techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provides a deep and multi-faceted understanding of the solid-state architecture of this important class of molecules.

The insights gained from such detailed structural analyses are paramount for the fields of medicinal chemistry and materials science. A thorough understanding of the crystal structure allows for the prediction and control of physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success. As the quest for novel therapeutics continues, the principles and methodologies outlined in this guide will remain indispensable tools for the rational design and development of next-generation pyrazole-based drugs.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile (C10H7BrN4) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. appchemical.com [appchemical.com]

- 10. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for the research scientist. We will dissect the molecule's structural components to predict its solubility behavior, provide detailed, field-proven experimental protocols for its quantitative determination, and discuss the theoretical underpinnings that govern the dissolution process. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogenous solution.[1] For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and challenges in developing viable parenteral or oral dosage forms.[2]

The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are scaffolds in many approved drugs.[3] Understanding its solubility profile in a range of solvents—from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and purification—is paramount for its advancement as a potential therapeutic agent.[4] This guide provides the theoretical basis and practical methodologies to comprehensively characterize the solubility of this molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The overall polarity and solubility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile are a composite of its constituent functional groups and aromatic systems.

Molecular Structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile

Caption: 2D structure of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

-

1H-Pyrazole Core: The parent 1H-pyrazole ring itself has moderate polarity. It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[6] The nitrogen atoms can act as hydrogen bond acceptors.

-

5-Amino Group (-NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. This group is expected to significantly enhance the molecule's ability to interact with polar protic solvents, thereby increasing solubility in solvents like water and alcohols. However, its effect can be modulated by the overall lipophilicity of the molecule.

-

4-Carbonitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. Its presence contributes to the overall polarity of the molecule.

-

1-(2-Bromophenyl) Group: This large, non-polar aromatic substituent is the primary contributor to the molecule's lipophilicity (fat-solubility). The bulky phenyl ring will sterically hinder solvation by smaller solvent molecules. The bromine atom, being a halogen, increases the molecular weight and polarizability but is generally considered to increase lipophilicity.[7]

Predicted Solubility Profile:

Based on this structural analysis, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile is predicted to be a semi-polar compound.[8]

-